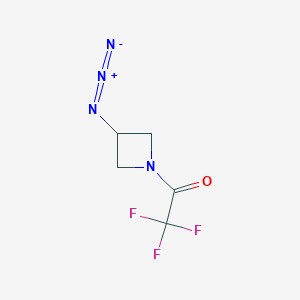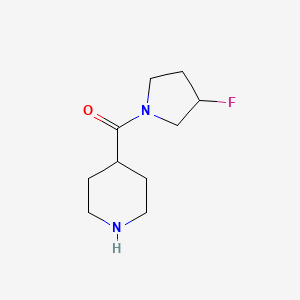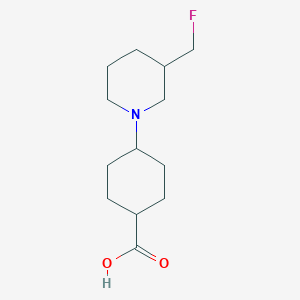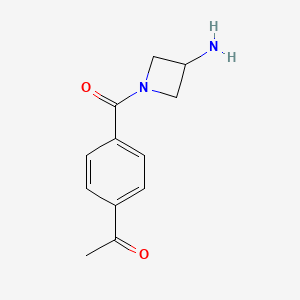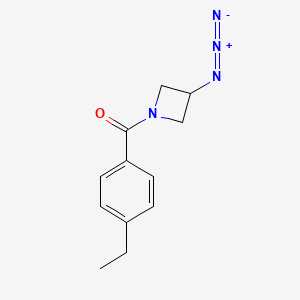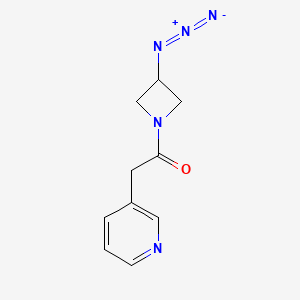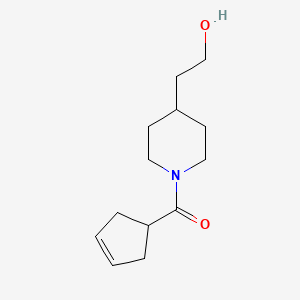
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Interactions
The chemical structure of compounds related to Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has been studied for their crystallographic properties. For instance, the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows interesting crystal formation and intermolecular hydrogen bonding patterns, which are significant for understanding the molecular interactions and stability of similar compounds (Revathi et al., 2015).
Synthetic Applications
Research on differently functionalized cyclopentenediones, including reactions with secondary and primary amines, highlights the synthetic versatility of compounds structurally related to this compound. These reactions yield products with potential pharmacological activities, showcasing the compound's role in the synthesis of biologically active molecules (Egorov et al., 2019).
Catalytic and Biological Activities
Compounds bearing the cyclopentene and piperidinyl methanone framework have been explored for their catalytic activities. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which share a structural resemblance, act as catalysts for oxidative cyclization, demonstrating the potential of these compounds in synthetic organic chemistry and material science (Dönges et al., 2014).
Additionally, the synthesis and antimicrobial activity of new pyridine derivatives incorporating elements of the compound's structure have been reported. These studies indicate that such compounds possess variable and modest antimicrobial activities, suggesting their potential as leads in the development of new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
cyclopent-3-en-1-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h1-2,11-12,15H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVEHABFFPFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



